molecular formula C15H16N2O4 B2726745 Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate CAS No. 338795-23-6

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate

Cat. No.: B2726745
CAS No.: 338795-23-6
M. Wt: 288.303
InChI Key: CHXNRBQKMDGRMH-UHFFFAOYSA-N
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Description

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a chemical compound with the molecular formula C15H16N2O4. It is known for its unique structure, which includes a cyanophenyl group and a propanedioate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 2-cyanobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {[(2-nitrophenyl)amino]methylidene}propanedioate
  • Diethyl {[(2-methoxyphenyl)amino]methylidene}propanedioate
  • Diethyl {[(2-chlorophenyl)amino]methylidene}propanedioate

Uniqueness

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

Biological Activity

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in relation to its interaction with G-protein coupled receptors (GPCRs) and its implications in inflammatory and metabolic disorders. This article synthesizes findings from various research studies, patents, and reviews to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H13NO4\text{C}_13\text{H}_{13}\text{N}\text{O}_4

This compound features a diethyl ester group, a cyanophenyl moiety, and an imine linkage that may contribute to its biological activity.

Interaction with GPR43

Recent studies have indicated that compounds similar to this compound can act as modulators of G-protein coupled receptor 43 (GPR43), which is implicated in various physiological processes including inflammation and metabolism. GPR43 is activated by short-chain fatty acids (SCFAs), which play a role in regulating immune responses and metabolic pathways .

  • Receptor Activation : GPR43 activation has been linked to the inhibition of lipolysis in adipocytes and modulation of anti-inflammatory responses. This suggests that compounds targeting this receptor could be beneficial in treating metabolic disorders .
  • Inflammatory Response Modulation : Studies have shown that activation of GPR43 can lead to reduced inflammatory responses in models of colitis and asthma, highlighting its therapeutic potential .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. The compound's ability to modulate immune cell activity suggests it could be effective in managing conditions characterized by chronic inflammation.

  • Case Study : In a model of rheumatoid arthritis, compounds with similar structures were shown to reduce markers of inflammation and improve clinical outcomes .

Metabolic Effects

The modulation of GPR43 also implicates potential benefits in metabolic health. Compounds that activate this receptor may help regulate glucose metabolism and lipid profiles.

  • Research Findings : In animal studies, activation of GPR43 was associated with improved insulin sensitivity and reduced fat accumulation, suggesting a role for this compound in metabolic syndrome management .

Data Summary

Biological ActivityMechanismReferences
Anti-inflammatory effectsModulation of GPR43 leading to reduced cytokine production ,
Improvement in metabolic parametersEnhanced insulin sensitivity and lipid regulation ,

Properties

IUPAC Name

diethyl 2-[(2-cyanoanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)10-17-13-8-6-5-7-11(13)9-16/h5-8,10,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXNRBQKMDGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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